Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate: is a nitrogen-containing heterocyclic compound It features a unique structure with three bromine atoms attached to the imidazo[1,2-a]pyrazine core, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives with altered nitrogen oxidation states.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s brominated structure lends itself to applications in material science, where it can be used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of drug development.
Comparison with Similar Compounds
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
Comparison: Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity In contrast, similar compounds may have different substituents, leading to variations in their properties and applications
Properties
IUPAC Name |
ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMQKBLOZHEDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.